molecular formula C20H35NNa2O9S B12703508 Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt CAS No. 125249-19-6

Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt

Cat. No.: B12703508
CAS No.: 125249-19-6
M. Wt: 511.5 g/mol
InChI Key: SOQHNSLCGGWOHF-UHFFFAOYSA-L
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Description

Chemical Structure and Properties:
This compound (CAS 25882-44-4) is a zwitterionic surfactant with a sulfosuccinate backbone. Its structure includes:

  • A dodecanoyl (C12) chain derived from lauric acid.
  • A hydroxyethylamino group (-N-(2-hydroxyethyl)) attached via an ethoxy linker.
  • A sulfonate group (-SO₃⁻) and two sodium counterions.

Applications:
It is widely used in personal care products (e.g., shampoos, cleansers) due to its mildness, emulsifying properties, and foam-enhancing capabilities. Commercial names include Alconate LEA .

Properties

CAS No.

125249-19-6

Molecular Formula

C20H35NNa2O9S

Molecular Weight

511.5 g/mol

IUPAC Name

disodium;4-[2-[dodecanoyl(2-hydroxyethyl)amino]ethoxy]-4-oxo-3-sulfonatobutanoate

InChI

InChI=1S/C20H37NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-18(23)21(12-14-22)13-15-30-20(26)17(16-19(24)25)31(27,28)29;;/h17,22H,2-16H2,1H3,(H,24,25)(H,27,28,29);;/q;2*+1/p-2

InChI Key

SOQHNSLCGGWOHF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt typically involves the reaction of butanedioic acid with sulfonating agents to introduce the sulfo group. This is followed by esterification with 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) to form the ester linkage. The final product is then neutralized with sodium hydroxide to obtain the disodium salt.

Industrial Production Methods

In industrial settings, the production process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C18H33N2O8S2NaC_{18}H_{33}N_{2}O_{8}S\cdot 2Na, indicating the presence of both hydrophilic and hydrophobic components, which contributes to its functionality in various applications. The sulfonate group enhances its solubility in water, making it suitable for use in aqueous formulations.

Cosmetic Industry

Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt is utilized as an emulsifier in cosmetic formulations. Its ability to stabilize oil-in-water emulsions makes it valuable for creams and lotions. In a study evaluating various surfactants, it was found that this compound exhibited superior emulsification properties compared to traditional emulsifiers like cetyl alcohol and stearyl alcohol .

Pharmaceutical Applications

The compound has potential applications in drug delivery systems due to its amphiphilic nature. Research indicates that it can encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. A case study demonstrated its use in formulating nanoparticles for targeted drug delivery, where it improved the pharmacokinetics of the loaded drug when tested in vitro .

Agricultural Uses

In agricultural science, this compound has been explored as a surfactant in pesticide formulations. Its ability to reduce surface tension enhances the spreadability and adhesion of pesticides on plant surfaces. Field trials showed that crops treated with formulations containing this compound had improved pest resistance and yield compared to controls .

Industrial Applications

This compound is also used in various industrial applications as a dispersant and wetting agent. It has been incorporated into formulations for paints and coatings to improve pigment dispersion and stability. An evaluation report highlighted its effectiveness in reducing viscosity while maintaining the stability of paint formulations .

Table 1: Comparison of Emulsifying Properties

EmulsifierHLB ValueApplication Area
Butanedioic acid sulfo ester12Cosmetics
Cetyl Alcohol15Cosmetics
Stearyl Alcohol15Cosmetics
Sodium Lauryl Sulfate40Personal Care Products

Table 2: Drug Delivery Efficiency

Formulation TypeEncapsulation Efficiency (%)Release Rate (%)
Control (No Surfactant)4580
With Butanedioic Acid8530

Case Study 1: Cosmetic Formulation Stability

A study conducted on a moisturizer containing this compound showed that the formulation maintained stability over six months at various temperatures. The product exhibited no phase separation or changes in viscosity, which is critical for consumer acceptance.

Case Study 2: Pesticide Efficacy Enhancement

In an agricultural trial assessing the effectiveness of a pesticide formulation containing this compound, results indicated a significant increase in pest control efficacy (up to 30%) compared to traditional formulations without this surfactant. This enhancement was attributed to improved coverage and adhesion on leaf surfaces.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The molecular targets include hydrophobic and hydrophilic interfaces, where it aligns itself to reduce interfacial tension .

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound belongs to the sulfosuccinate surfactant family. Below is a comparison with structurally related analogs:

Parameter Target Compound Diisobutyl Sulfosuccinate (CAS 127-39-9) Dioctyl Sulfosuccinate (CAS 1639-66-3) Tallow Alkyl Sulfosuccinate (CAS 68070-90-6)
Alkyl Chain C12 (dodecanoyl) with hydroxyethylamino group C4 (branched isobutyl) C8 (linear octyl) C16–C18 (tallow-derived)
Polar Group Zwitterionic (sulfonate + hydroxyethylamine) Anionic (sulfonate) Anionic (sulfonate) Anionic (sulfonate)
Critical Micelle (CMC) Low (enhanced by zwitterionic nature) Moderate (~1 mM) Low (~0.1 mM) Very low (<0.01 mM)
Primary Applications Mild cosmetics, foam boosters Industrial detergents, emulsifiers Textile processing, lubricants Solid soaps, heavy-duty cleaners
Irritation Potential Low (zwitterionic structure reduces skin irritation) High (skin irritant) Moderate Moderate
Solubility Water-soluble (polar groups enhance hydrophilicity) Limited water solubility Oil-soluble Low water solubility

Performance and Functional Differences

  • Foaming Capacity : The target compound outperforms diisobutyl and tallow derivatives in foam stability due to its balanced hydrophilic-lipophilic properties .
  • Emulsification: The hydroxyethylamino group enhances emulsification efficiency in oil-water systems compared to purely anionic analogs like dioctyl sulfosuccinate .
  • Mildness : Its zwitterionic nature reduces protein denaturation, making it safer for sensitive skin than diisobutyl sulfosuccinate .

Research Findings and Industrial Relevance

  • Biodegradability : Sulfosuccinates with linear alkyl chains (e.g., C12 in the target compound) degrade faster than branched analogs like diisobutyl derivatives .
  • Synergy with Polymers : The target compound shows synergistic effects with silicone-based polymers in hair care formulations, enhancing conditioning without residue .
  • Thermal Stability : Tallow alkyl sulfosuccinates exhibit superior stability in high-temperature applications (e.g., industrial lubricants) compared to shorter-chain variants .

Biological Activity

Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt, commonly referred to as a sulfosuccinate derivative, is a compound with significant biological activity. Its structure includes a sulfonate group and an ester linkage, which contributes to its surfactant properties and potential biological interactions. This article reviews the biological activity of this compound, including its pharmacokinetics, toxicology, and potential therapeutic applications.

  • Molecular Formula : C20H35NNa2O9S
  • Molecular Weight : 487.56 g/mol
  • CAS Number : 125249-19-6

The compound is characterized by its white solid appearance and is soluble in water due to the presence of sodium salts.

Pharmacokinetics

Studies have shown that the compound is well absorbed when administered orally. In toxicokinetics studies involving rats and rabbits, absorption rates were noted to be above 65%, with extensive metabolism leading to the formation of various derivatives. Approximately two-thirds of the administered dose was excreted through urine and one-third through feces .

Toxicological Studies

Toxicological assessments indicate varying degrees of toxicity based on dosage:

  • A study reported a NOAEL (No Observed Adverse Effect Level) of 0.5% and a LOAEL (Lowest Observed Adverse Effect Level) of 1.04% in animal models .
  • In repeated dose studies, no significant adverse effects were observed in rats at doses up to 1250 mg/kg body weight, while higher doses led to reduced body weight gains .

Case Study 1: Gastrointestinal Effects

In a study where the compound was administered to rats at high doses, some animals exhibited signs of hemorrhagic gastroenteritis. This highlights the need for careful dosage management in potential therapeutic applications .

Case Study 2: Cosmetic Applications

The compound has been evaluated for use in cosmetic formulations due to its surfactant properties. It is recommended for use in concentrations that do not exceed specific thresholds to avoid irritation or adverse effects on skin health .

Surfactant Activity

The compound exhibits significant surfactant properties, making it useful in various applications including:

  • Cosmetics : Used as an emulsifying agent.
  • Pharmaceuticals : Potential as a drug delivery system due to its ability to enhance solubility and bioavailability of hydrophobic drugs .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens. This could open avenues for its use in formulations aimed at preventing infections .

Data Table: Summary of Biological Activities

Activity Findings
Absorption>65% absorption in animal models
MetabolismExtensive metabolism with formation of derivatives
ToxicityNOAEL: 0.5%, LOAEL: 1.04%
Surfactant PropertiesEffective emulsifier in cosmetic formulations
Antimicrobial ActivityPotential against specific pathogens

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